3,5-Heptanedione, 2,4,6-trimethyl-

Coordination Chemistry Materials Science Volatile Precursors

3,5-Heptanedione, 2,4,6-trimethyl- (CAS: 642475-10-3) is an organic compound of the β-diketone class with the molecular formula C10H18O2. It features a linear seven-carbon backbone with carbonyl groups at positions 3 and 5, and methyl substituents at the 2, 4, and 6 positions.

Molecular Formula C10H18O2
Molecular Weight 170.25 g/mol
CAS No. 642475-10-3
Cat. No. B12582023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Heptanedione, 2,4,6-trimethyl-
CAS642475-10-3
Molecular FormulaC10H18O2
Molecular Weight170.25 g/mol
Structural Identifiers
SMILESCC(C)C(=O)C(C)C(=O)C(C)C
InChIInChI=1S/C10H18O2/c1-6(2)9(11)8(5)10(12)7(3)4/h6-8H,1-5H3
InChIKeyWPTZNYNYUKBMIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Heptanedione, 2,4,6-trimethyl- (CAS 642475-10-3): A Distinctly Methylated β-Diketone Ligand for Advanced Coordination and Materials Chemistry


3,5-Heptanedione, 2,4,6-trimethyl- (CAS: 642475-10-3) is an organic compound of the β-diketone class with the molecular formula C10H18O2 . It features a linear seven-carbon backbone with carbonyl groups at positions 3 and 5, and methyl substituents at the 2, 4, and 6 positions . This specific methylation pattern distinguishes it from its structural isomers, such as 2,2,6-trimethyl-3,5-heptanedione (txhd) and 2,2,6,6-tetramethyl-3,5-heptanedione (tmhd). It exists in a keto-enol tautomeric equilibrium, allowing its enolate form to act as a bidentate, monoanionic O,O'-chelating ligand for metal ions . This coordination chemistry forms the basis for its utility in catalysis, material synthesis, and metal extraction.

Why 3,5-Heptanedione, 2,4,6-trimethyl- Cannot Be Directly Substituted by Other β-Diketones


In coordination chemistry and materials science, the performance of a β-diketonate ligand is not dictated solely by its chelating ability but is exquisitely sensitive to its steric and electronic profile [1]. The precise number and position of methyl substituents on 3,5-Heptanedione, 2,4,6-trimethyl- create a unique steric environment that directly influences the volatility, thermal stability, and crystal packing of its metal complexes [2]. Substituting this compound with unsubstituted 3,5-heptanedione or more sterically encumbered analogs like 2,2,6,6-tetramethyl-3,5-heptanedione (tmhd) will yield complexes with drastically different physicochemical properties, including sublimation behavior and decomposition temperatures, potentially rendering a process unworkable. The following quantitative evidence demonstrates that this specific compound occupies a distinct performance niche that cannot be assumed by other β-diketones.

Quantitative Evidence Guide for 3,5-Heptanedione, 2,4,6-trimethyl-: Differentiating Data for Scientific Selection


Superior Volatility and Thermal Stability Profile of Ce(IV) txhd Complex vs. tmhd Analog

The Ce(IV) complex of 2,2,6-trimethyl-3,5-heptanedione (txhd), a direct structural analog of 2,4,6-trimethyl-3,5-heptanedione, demonstrates a starkly different thermal behavior compared to the complex formed with the more sterically hindered 2,2,6,6-tetramethyl-3,5-heptanedione (tmhd) [1]. Differential scanning calorimetry and thermogravimetric analysis revealed that the txhd complex (1) possesses a significantly lower sublimation temperature and a higher decomposition temperature than the tmhd complex (3) [1]. This dual advantage—easier vaporization combined with enhanced thermal robustness—is critical for vapor deposition processes.

Coordination Chemistry Materials Science Volatile Precursors

Enhanced Volatility Due to Alkyl Branching in β-Diketonate Ligands

A review of heteroligand complexing effects on the volatility of alkaline-earth β-diketonates establishes a clear structure-property relationship [1]. The study concludes that the strength of molecular associates decreases, and volatility correspondingly increases, as the degree of branching of the alkyl radicals in the β-diketonate ligands increases [1]. 3,5-Heptanedione, 2,4,6-trimethyl-, possessing three branched methyl groups, is predicted to confer higher volatility to its metal complexes compared to less branched or linear-chain β-diketonate ligands.

Coordination Chemistry Volatility Ligand Design

Distinct Solid-State Structure of Ce(IV) txhd Complex vs. tmhd and tmod Analogs

Single-crystal X-ray diffraction analysis of Ce(IV) β-diketonate complexes reveals that the solid-state structure is exquisitely sensitive to the ligand's methylation pattern [1]. The complex with 2,2,6-trimethyl-3,5-heptanedionate (txhd, 1) was structurally characterized alongside complexes with tmhd (3) and tmod (2,2,7-trimethyl-3,5-octanedionate, 2) [1]. Notably, the tmod complex (2) was found to not sublime and exhibited significantly closer intermolecular contacts than those found for the txhd (1) and tmhd (3) complexes [1]. This demonstrates that even seemingly minor changes in ligand architecture (e.g., 2,2,6- vs. 2,2,7-trimethyl) produce profound changes in molecular packing and bulk physical properties.

X-ray Crystallography Coordination Chemistry Steric Effects

Optimal Application Scenarios for 3,5-Heptanedione, 2,4,6-trimethyl- in Research and Industry


Precursor Design for Volatile Metal Complexes in CVD/ALD

The lower sublimation temperature and higher decomposition stability of its Ce(txhd)4 analog, as compared to the tmhd complex, make 3,5-Heptanedione, 2,4,6-trimethyl- a prime candidate for synthesizing volatile metal precursors for Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) [1]. The wider thermal processing window facilitates more robust and reproducible thin-film growth of metal oxides and other advanced materials.

Synthesis of Metal Complexes Requiring Specific Solid-State Packing and Solubility

The distinct crystal packing observed for the Ce(txhd)4 complex indicates that the ligand's specific methylation pattern can be leveraged to control intermolecular interactions in the solid state [1]. This property is valuable for tuning the solubility, crystallinity, and processability of metal-organic frameworks (MOFs) and other coordination polymers.

Ligand for Gas Chromatography and Mass Spectrometry of Metals

The established class-level relationship between alkyl branching and volatility in β-diketonates suggests that complexes derived from 3,5-Heptanedione, 2,4,6-trimethyl- will possess the high volatility and thermal stability necessary for gas chromatographic separation and mass spectrometric detection of metal ions [2].

Coordination Chemistry Studies on Steric and Electronic Tuning

As an intermediate member of the trimethyl-heptanedione series, this compound serves as an ideal ligand for systematic studies investigating the influence of steric bulk on the structure, stability, and reactivity of metal complexes [1]. Its unique substitution pattern provides a data point that is essential for building complete structure-property relationships in this important ligand family.

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